molecular formula C20H21NO5 B2663536 2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid CAS No. 930395-95-2

2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Cat. No. B2663536
M. Wt: 355.39
InChI Key: DZQPKVVYBUQCRW-UHFFFAOYSA-N
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Description

“2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid” is a chemical compound with the molecular formula C20H21NO5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.39 . It’s provided in powder form and should be stored at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The compound and its derivatives have been used extensively in organic synthesis, demonstrating their versatility in creating complex molecular structures. Notably, benzo[a]quinolizine-2-one derivatives are assembled from 1,2,3,4-tetrahydroisoquinoline and β-ketoaldehydes through a novel intramolecular redox-Mannich process promoted by simple acetic acid, involving azomethine ylides as reactive intermediates (Chen & Seidel, 2016). Similarly, acetic anhydride acts as a traceless activating agent in the thermal intramolecular condensation of benzoic and nicotinic acids, highlighting a method for synthesizing potential bioreductive antitumor agents (Joyce, McArdle, & Aldabbagh, 2011).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives of 1,2,3,4-tetrahydroisoquinoline have been explored for their potential as anticancer agents. A notable study synthesized substituted 1,2,3,4-tetrahydroisoquinolines evaluating their cytotoxicity against breast cancer cell lines, with certain derivatives showing potent activity (Redda, Gangapuram, & Ardley, 2010). This underscores the potential of 2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid derivatives in developing novel anticancer therapeutics.

Materials Science and Luminescent Properties

Research into the luminescent properties of organotin carboxylates based on amide carboxylic acids, including derivatives similar to the compound of interest, has demonstrated their potential in materials science, particularly in the development of new luminescent materials (Xiao et al., 2017). These studies highlight the compound's relevance beyond traditional organic synthesis and medicinal applications, opening avenues for its use in creating innovative materials with specific optical properties.

Safety And Hazards

The safety and hazards associated with this compound aren’t specified in the sources I found. It’s important to handle all chemicals with appropriate safety measures. For more detailed information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-benzoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-25-17-10-14-8-9-21(20(24)13-6-4-3-5-7-13)16(12-19(22)23)15(14)11-18(17)26-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPKVVYBUQCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

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